1-Methoxy-2-propylbenzene
Description
Historical Context and Prior Research Trajectories
The history of 1-methoxy-2-propylbenzene is intrinsically linked to the development of synthetic methods for aromatic ethers. While a specific date for its first synthesis is not prominently documented, its creation would have become feasible following the establishment of foundational reactions in organic chemistry.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, represents one of the earliest and most straightforward theoretical pathways to this compound. wikipedia.org This reaction, involving an alkoxide ion reacting with an alkyl halide, remains a cornerstone in ether synthesis. numberanalytics.comwikipedia.org For this compound, this could involve the reaction of sodium 2-propylphenoxide with a methylating agent like methyl iodide. chemsrc.com
Another classical approach is the Ullmann condensation (or Ullmann ether synthesis), which is particularly useful for creating diaryl ethers but can also be applied to alkyl aryl ethers. numberanalytics.com This method typically involves the copper-catalyzed reaction of an aryl halide with an alkoxide. numberanalytics.com
In the 20th and 21st centuries, research has focused on developing more efficient and selective methods for ether synthesis, moving away from harsh conditions and stoichiometric reagents. acs.org Modern transition metal-mediated coupling reactions, such as the Chan-Lam coupling, and advanced catalytic systems have been developed for C-O bond formation. numberanalytics.comresearchgate.net These newer methods offer milder reaction conditions and broader functional group tolerance, advancing the synthesis of complex ethers. rsc.org Research into catalytic Williamson ether synthesis at high temperatures (above 300 °C) has also shown promise for the industrial production of aromatic ethers like anisole (B1667542), a process that avoids large amounts of salt by-products. acs.org
Structural Features and Chemical Classification within Aromatic Ethers
This compound is precisely defined by its molecular structure. Its IUPAC name denotes a benzene (B151609) ring where a methoxy (B1213986) group (-OCH₃) is attached to the first carbon and a propyl group (-CH₂CH₂CH₃) is attached to the second carbon. nih.gov This ortho-substitution pattern is a key structural feature.
The compound is classified as an aromatic ether . More specifically, it is an alkyl aryl ether , as it consists of an alkyl group (propyl) and an aryl group (the methoxy-substituted phenyl ring) linked by an ether oxygen. It is also a derivative of anisole (methoxybenzene).
The key structural features are:
Aromatic Ring : A stable, planar, cyclic benzene core.
Ether Linkage : A C-O-C bond, with one carbon being part of the aromatic ring and the other being the methyl group.
Substituents : A methoxy group and a propyl group in an ortho (1,2) relationship on the benzene ring.
These features determine its physical properties, such as its boiling point and solubility, and its chemical reactivity, including electrophilic aromatic substitution reactions on the benzene ring.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 13629-73-7 | nih.gov |
| XLogP3 | 3.7 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 150.104465066 Da | nih.gov |
| Polar Surface Area | 9.2 Ų | nih.gov |
Significance in Modern Chemical Science and Technology
The significance of this compound in modern science and technology is primarily understood through its potential applications as a specialty chemical, drawing parallels from its isomers and related compounds.
Fragrance and Flavor Industry : Aromatic ethers are prevalent in the fragrance industry. The isomeric compound, 1-methoxy-4-propylbenzene (B87226) (p-propylanisole), is a known flavoring agent and fragrance ingredient with a pleasant, sweet aroma. nih.govchemimpex.com Other related compounds, such as 1-benzyloxy-2-methoxy-4-propenylbenzene and centifolether (3-methoxy-2-methyl propyl benzene), are also valued for their floral and green scents in perfume formulations. lookchem.comchemicalbull.com This suggests a strong potential for this compound to be used as a fragrance component, where the specific ortho-substitution would likely impart a unique scent profile compared to its isomers.
Intermediate in Organic Synthesis : Like many substituted aromatic compounds, this compound serves as a valuable intermediate or building block in organic synthesis. chemicalbull.com Its functional groups—the ether and the alkyl-substituted aromatic ring—can be modified through various reactions to construct more complex molecules for the pharmaceutical or materials science sectors. numberanalytics.comchemicalbull.com For example, lignin-derived methoxypropylphenols, which are structurally similar, are considered valuable platforms for producing fuels and other chemicals. researchgate.net
Research Chemical : The compound is used in chemical research to study reaction mechanisms and structure-activity relationships. lookchem.com Investigating how the ortho-positioning of the propyl group influences the reactivity of the methoxy group and the aromatic ring provides fundamental insights applicable to more complex systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13629-73-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methoxy-2-propylbenzene |
InChI |
InChI=1S/C10H14O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
RQUBLQRVLBWBLZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1OC |
Canonical SMILES |
CCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for 1 Methoxy 2 Propylbenzene
Established Synthesis Pathways
Traditional methods for synthesizing ethers and alkylated aromatics form the foundation for producing 1-methoxy-2-propylbenzene. These include the Williamson ether synthesis, Grignard reactions, and strategies involving hydrolysis steps.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org This reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comvaia.com For the synthesis of an unsymmetrical ether like this compound, two theoretical reactant pairings exist. However, the constraints of the SN2 mechanism dictate that one pathway is strongly preferred.
The most effective approach involves the reaction of a 2-propylphenoxide ion with a methyl halide (e.g., methyl iodide or methyl bromide). youtube.com The synthesis proceeds in two main steps:
Deprotonation: 2-Propylphenol (B147445) is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the sodium 2-propylphenoxide salt. libretexts.orgyoutube.com This deprotonation creates a potent nucleophile.
Nucleophilic Attack: The resulting phenoxide ion attacks the methyl halide. The SN2 reaction works best with methyl or primary alkyl halides, making methyl iodide an ideal electrophile. masterorganicchemistry.com
The alternative pathway, reacting sodium methoxide (B1231860) with 2-propylbenzyl halide, is generally avoided. This is because alkoxides are strong bases, and reacting them with secondary or tertiary alkyl halides often leads to a competing E2 (bimolecular elimination) reaction, which would produce an alkene instead of the desired ether. libretexts.org
Grignard Reaction Protocols
Grignard reactions provide a powerful method for forming carbon-carbon bonds and are adaptable for synthesizing this compound. libretexts.orgthermofisher.com These organomagnesium compounds are highly reactive and function as potent nucleophiles or strong bases. libretexts.org A viable Grignard protocol for this synthesis involves the reaction of an aryl Grignard reagent with an alkyl halide.
The most logical sequence begins with the formation of a Grignard reagent from an aryl halide, followed by its reaction with a propyl halide.
Grignard Reagent Formation: 2-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-methoxyphenylmagnesium bromide. libretexts.orgsigmaaldrich.com It is crucial to maintain anhydrous conditions as Grignard reagents react readily with water. libretexts.org
Alkylation: The prepared Grignard reagent is then treated with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the propyl halide, forming the new carbon-carbon bond and yielding this compound after an aqueous workup.
Hydrolysis-Based Synthetic Strategies
Direct synthesis of this compound via a simple hydrolysis reaction is not a standard or chemically direct pathway. The term "hydrolysis-based" in this context most accurately refers to the essential aqueous workup step that concludes many multi-step syntheses, particularly the Grignard reaction.
Novel and Optimized Synthetic Methodologies
Research in organic synthesis continually seeks to improve efficiency, selectivity, and environmental sustainability. For this compound, this involves the development of advanced catalytic systems and methods for precise chemical modifications.
Catalytic Systems in Anisole (B1667542) Derivatization
A highly efficient route to this compound is the direct alkylation of anisole (methoxybenzene). This falls under the category of Friedel-Crafts alkylation, where an alkyl group is added to an aromatic ring. vedantu.com Modern approaches focus on using solid acid catalysts or novel ionic liquids to overcome the limitations of traditional Lewis acid catalysts like AlCl₃, which often suffer from issues with waste, corrosion, and catalyst recovery. google.com
The reaction involves activating a propylating agent, such as propene or a propyl halide, with a catalyst to generate an electrophile that then attacks the anisole ring. The methoxy (B1213986) group of anisole is an activating, ortho, para-directing group, meaning substitution occurs primarily at the positions adjacent (ortho) and opposite (para) to it.
Key challenges and advancements include:
Regioselectivity: Controlling the ratio of ortho- (this compound) to para- (1-methoxy-4-propylbenzene) product is a primary goal. Shape-selective catalysts, such as zeolites, can favor the formation of one isomer over the other based on the spatial constraints of their pores. researchgate.net
Catalyst Recyclability: The use of solid acid catalysts like niobium phosphate (B84403) or functionalized ionic liquids allows for easier separation from the product mixture and potential for reuse, enhancing the green credentials of the synthesis. researchgate.netresearchgate.net
Alternative Alkylating Agents: Using alkenes like propene instead of alkyl halides is more atom-economical as it avoids the formation of a halide byproduct. researchgate.net
Selective Functionalization of Aromatic Rings Bearing Methoxy and Propyl Groups
Once this compound is formed, further modification of the aromatic ring requires an understanding of the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The propyl group (-CH₂CH₂CH₃) is a weakly activating, ortho, para-director through an inductive effect. lkouniv.ac.inlibretexts.org
In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), the powerful resonance effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it.
Position C4 (para to -OCH₃): This position is electronically activated and sterically accessible, making it a highly favored site for substitution.
Position C6 (ortho to -OCH₃): This position is also electronically activated but is sterically hindered by the adjacent propyl group, making it a less favored site than C4.
Positions C3 and C5: These positions are meta to the methoxy group and are therefore electronically disfavored for electrophilic attack.
Recent advancements in C-H functionalization offer powerful tools to override these inherent reactivity patterns. nih.gov By employing a directing group that temporarily coordinates to a transition metal catalyst (often palladium), it is possible to selectively activate and functionalize C-H bonds at positions that are typically unreactive, such as the meta position. rsc.org These advanced strategies allow for the synthesis of complex, multi-substituted aromatic compounds with a high degree of precision that is not achievable through classical electrophilic substitution. acs.orgrsc.org
Green Chemistry Approaches in this compound Synthesis
The synthesis of ethers, such as this compound, is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and energy consumption. benthamscience.com Traditional methods like the Williamson ether synthesis, while effective, often rely on volatile organic solvents and require prolonged heating. rroij.com Green chemistry offers alternatives to mitigate these environmental and safety concerns.
One significant advancement is the use of microwave-assisted synthesis. rroij.com Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, leading to substantial energy savings. benthamscience.comacs.orgorgchemres.org For the synthesis of this compound via the Williamson reaction (reacting sodium 2-propylphenoxide with a methylating agent), microwave heating can provide rapid and efficient energy transfer directly to the reactants, often resulting in higher yields and cleaner reactions. orgchemres.org
Precursor Chemistry and Downstream Derivatization
The versatility of this compound is rooted in its synthetic accessibility from various precursors and its utility as a scaffold for further chemical modification.
Exploration of Precursors for this compound
Several distinct synthetic pathways can be employed to produce this compound, each starting from different precursors.
Williamson Ether Synthesis: This is a classic and versatile method for preparing ethers. masterorganicchemistry.comlibretexts.org It involves the reaction of an alkoxide with an alkyl halide. For this compound, there are two primary precursor combinations:
Route A: The reaction of 2-propylphenol with a methylating agent like methyl iodide or dimethyl sulfate. The phenol (B47542) is first deprotonated with a base (e.g., sodium hydride) to form the more nucleophilic sodium 2-propylphenoxide. vaia.comdtic.mil
Route B: The reaction of o-methoxyphenol (guaiacol) with a propylating agent such as 1-bromopropane or 1-iodopropane. acs.org
Friedel-Crafts Alkylation: This method involves the direct alkylation of an aromatic ring. Anisole can be alkylated with a propyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). adichemistry.comtamu.edu However, this reaction can be prone to rearrangements (forming an isopropyl group) and typically yields a mixture of ortho and para isomers, requiring subsequent separation. adichemistry.comcdnsciencepub.com
Catalytic Hydrogenation: This route starts with an unsaturated precursor, 1-allyl-2-methoxybenzene (also known as o-methyl eugenol). The allyl group's double bond is reduced to a single bond by catalytic hydrogenation, which involves reacting it with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum. tcichemicals.comchemistrytalk.orglibretexts.org This method is highly efficient for converting the allyl side chain to a propyl side chain. researchgate.net
| Synthetic Route | Primary Precursors | Key Reagents | Notes |
|---|---|---|---|
| Williamson Ether Synthesis (A) | 2-Propylphenol, Methyl Iodide | Sodium Hydride (NaH) | Forms the ether via an SN2 reaction. masterorganicchemistry.com |
| Williamson Ether Synthesis (B) | o-Methoxyphenol, 1-Bromopropane | Sodium Hydride (NaH) | An alternative combination of the same general strategy. acs.org |
| Friedel-Crafts Alkylation | Anisole, 1-Chloropropane (B146392) | Aluminum Chloride (AlCl3) | Can produce a mixture of ortho and para isomers. rsc.org |
| Catalytic Hydrogenation | 1-Allyl-2-methoxybenzene | H2, Palladium on Carbon (Pd/C) | Saturates the allyl side chain to a propyl group. researchgate.net |
Synthesis of Halogenated Derivatives (e.g., 4-(chloromethyl)-1-methoxy-2-propylbenzene)
The introduction of a halogenated functional group, such as a chloromethyl group, onto the this compound ring creates a valuable synthetic intermediate. The chloromethyl group can be readily converted into other functional groups, making it a key stepping stone in more complex syntheses.
A standard method for introducing a chloromethyl group onto an activated aromatic ring like this compound is through chloromethylation . This electrophilic aromatic substitution reaction typically involves treating the substrate with formaldehyde (B43269) and hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst like zinc chloride. google.com The methoxy and propyl groups on the ring direct the substitution, primarily to the para position relative to the methoxy group due to steric hindrance at the ortho positions.
An alternative, indirect route involves the Friedel-Crafts acylation of this compound, followed by reduction of the ketone to an alcohol, and subsequent chlorination of the benzylic alcohol with a reagent like thionyl chloride (SOCl₂) to yield the chloromethyl derivative. chemicalbook.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 2137547-86-3 | |
| Molecular Formula | C₁₁H₁₅ClO | |
| Molecular Weight | 198.69 g/mol | |
| IUPAC Name | 4-(chloromethyl)-1-methoxy-2-propylbenzene |
Preparation of Alkoxypropenylbenzene Isomers (e.g., (Z)-Benzene, (2-methoxy-1-propenyl)-)
Alkoxypropenylbenzene isomers, which feature a propenyl (C-C=C) side chain, are structurally related to this compound. The (Z) and (E) isomers of 1-methoxy-2-(prop-1-en-1-yl)benzene are key examples. These compounds are most commonly synthesized via the isomerization of the corresponding allylbenzene, 1-allyl-2-methoxybenzene. researchgate.net
The isomerization reaction involves shifting the position of the double bond from the terminal (allyl) position to an internal (propenyl) position. This transformation is typically catalyzed by a strong base, such as potassium hydroxide (KOH), often in a high-boiling solvent like ethanol (B145695) or under microwave irradiation. mdma.ch The reaction can also be achieved using transition metal catalysts, such as those based on palladium or rhodium, which can offer greater control over the stereoselectivity of the product. publish.csiro.ausioc-journal.cn The process generally results in a mixture of the (E) and (Z) stereoisomers, with the thermodynamically more stable (E)-isomer being the major product. publish.csiro.au
| Compound Name | (Z)-1-Methoxy-2-(prop-1-en-1-yl)benzene | (E)-1-Methoxy-2-(prop-1-en-1-yl)benzene |
|---|---|---|
| CAS Number | 26567-83-9 | 2077-36-3 nih.gov |
| Synonym | (Z)-o-Methyl-isoeugenol | (E)-o-Methyl-isoeugenol |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O nih.gov |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol nih.gov |
Reactivity Profiles and Mechanistic Investigations of 1 Methoxy 2 Propylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The rate and regioselectivity of these reactions on 1-methoxy-2-propylbenzene are dictated by the electronic and steric effects of the methoxy (B1213986) and propyl substituents.
Regioselectivity and Reaction Kinetics
The methoxy group is a powerful activating group and an ortho-, para-director, while the propyl group is a weak activating group and also an ortho-, para-director. libretexts.orgorganicchemistrytutor.com The strong electron-donating resonance effect of the methoxy group significantly increases the electron density at the ortho and para positions, making these sites highly susceptible to electrophilic attack. libretexts.orgpressbooks.pub The propyl group, through a weaker inductive effect, also donates electron density to the ring, further enhancing its reactivity compared to benzene. libretexts.org
When both groups are present, their directing effects must be considered in tandem. The methoxy group, being a much stronger activating group, will predominantly control the position of electrophilic substitution. uoanbar.edu.iq In this compound, the positions ortho and para to the methoxy group are C6 and C4, respectively. The position ortho to the propyl group is C3, and the para position is C5.
The powerful directing effect of the methoxy group favors substitution at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent propyl group at the C2 position may reduce the rate of substitution at the C3 and C1 positions. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The para-substituted product is often favored over the ortho-substituted product due to reduced steric hindrance. nih.gov
The kinetics of electrophilic aromatic substitution on this compound are expected to be significantly faster than for benzene due to the combined activating effects of the methoxy and propyl groups. Anisole (B1667542) (methoxybenzene) itself reacts about 10,000 times faster than benzene in electrophilic substitution reactions. msu.edu The additional weak activation by the propyl group would further increase this rate.
Influence of Methoxy and Propyl Substituents on Aromatic Reactivity
The enhanced reactivity of this compound in electrophilic aromatic substitution is a direct consequence of the electronic properties of its substituents.
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect introduces a negative charge at the ortho and para positions, making the ring much more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com While oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in activating the ring. masterorganicchemistry.com
Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is an electron-donating group through an inductive effect. libretexts.org It pushes electron density into the ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. msu.edu This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate compared to unsubstituted benzene. masterorganicchemistry.com However, this effect is considerably weaker than the resonance donation from the methoxy group. uoanbar.edu.iq
The synergistic effect of a strong activating group (methoxy) and a weak activating group (propyl) makes the aromatic ring of this compound highly reactive towards electrophiles.
Oxidation Reactions
The oxidation of this compound can occur at the propyl side chain or involve the aromatic ring and the methoxy group, depending on the oxidizing agent and reaction conditions.
Benzylic Oxidation Pathways (e.g., Potassium Permanganate (B83412) Oxidation)
A common reaction of alkylbenzenes is the oxidation of the alkyl side chain. libretexts.org When treated with strong oxidizing agents like potassium permanganate (KMnO₄) under heating, the entire alkyl side chain is oxidized to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the benzene ring). libretexts.orgpearson.comlibretexts.org
In the case of this compound, the benzylic carbon of the propyl group has two hydrogen atoms. Therefore, vigorous oxidation with hot, alkaline potassium permanganate followed by acidification would lead to the formation of 2-methoxybenzoic acid. stackexchange.comdoubtnut.com The rest of the propyl chain is cleaved during this process. pearson.commasterorganicchemistry.com The reaction is thought to proceed via a free-radical mechanism involving the abstraction of a benzylic hydrogen. masterorganicchemistry.com
| Reactant | Oxidizing Agent | Product |
| This compound | 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ | 2-Methoxybenzoic acid |
Oxidative Cleavage and Degradation Mechanisms
Under different oxidative conditions, particularly those involving enzymatic or specific chemical reagents, cleavage of the ether linkage can occur. For instance, some fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, which would yield a phenol (B47542) and an aldehyde. nih.gov In the case of this compound, this would hypothetically produce 2-propylphenol (B147445) and formaldehyde (B43269).
Certain chemical oxidants can also effect the cleavage of benzylic ethers. organic-chemistry.org Electron-donating groups on the aromatic ring, such as the methoxy group, can facilitate this type of cleavage. organic-chemistry.orgorganic-chemistry.org The reaction often proceeds through a mechanism involving hydride transfer from the benzylic carbon. organic-chemistry.org
Atmospheric degradation of similar compounds, like 1-methoxy-2-propanol, by OH radicals can lead to the formation of various smaller carbonyl compounds and formates through complex radical-initiated pathways. dss.go.th While not directly on this compound, these studies suggest that under atmospheric or similar radical-induced oxidative conditions, a complex mixture of degradation products could be expected.
Reactions Involving the Propyl Side Chain
Besides oxidation, the propyl side chain can undergo other reactions, particularly at the benzylic position, which is activated by the adjacent benzene ring. msu.edu
One such reaction is free-radical halogenation. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized. libretexts.org Therefore, reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would selectively introduce a bromine atom at the benzylic position of the propyl group, yielding 1-(1-bromo-propyl)-2-methoxybenzene.
Another important set of reactions is the Friedel-Crafts alkylation. However, a significant limitation of this reaction is the tendency for carbocation rearrangements. lkouniv.ac.inlibretexts.org For example, attempting to synthesize this compound via Friedel-Crafts alkylation of anisole with 1-chloropropane (B146392) would likely yield a significant amount of the rearranged product, 1-methoxy-2-isopropylbenzene (cumene derivative), due to the rearrangement of the primary propyl carbocation to a more stable secondary carbocation. lkouniv.ac.in
Functionalization of the Alkyl Chain
The propyl chain of this compound is susceptible to functionalization, particularly at the benzylic position (the carbon atom attached directly to the benzene ring). This position is activated due to its ability to form stabilized radical or cationic intermediates.
One of the most common reactions is oxidation. Treatment of an alkylbenzene with a strong oxidizing agent like potassium permanganate (KMnO₄) typically leads to the formation of a benzoic acid. masterorganicchemistry.com For this compound, this reaction would cleave the propyl group at the benzylic position, yielding 2-methoxybenzoic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com The reaction proceeds because the benzylic C-H bond is weaker and more susceptible to abstraction. masterorganicchemistry.com
Another key functionalization is benzylic halogenation. Using reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or light), a bromine atom can be selectively introduced at the benzylic position. khanacademy.org This free-radical chain reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. khanacademy.org
| Reaction Type | Reagent | Product | Key Feature |
| Benzylic Oxidation | KMnO₄ | 2-Methoxybenzoic Acid | Cleavage of the alkyl chain and oxidation of the benzylic carbon. masterorganicchemistry.com |
| Benzylic Bromination | NBS, Peroxide/Heat | 1-(1-Bromo-propyl)-2-methoxybenzene | Selective substitution of a benzylic hydrogen with bromine via a radical mechanism. khanacademy.org |
Radical Reactions and Their Initiation
This compound readily participates in radical reactions, primarily centered on the stabilized benzylic position of the propyl group. The initiation of these reactions typically requires energy input, either thermally or photochemically, to generate the initial radical species. utexas.edu For instance, in benzylic bromination with NBS, heat or UV light is used to initiate the homolytic cleavage of the N-Br bond, starting the radical chain process. khanacademy.org
The stability of the benzylic radical is a key factor. The unpaired electron on the benzylic carbon can be delocalized into the π-system of the benzene ring, creating several resonance structures. This stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it the preferred site for hydrogen abstraction. khanacademy.orgutexas.edu
Studies on the addition of phenyl radicals to propene show the formation of propylbenzene (B89791) radicals. rsc.org This serves as a model for understanding the behavior of the this compound radical. Once formed, this radical can undergo several subsequent reactions, including:
Coupling: Two radicals can combine to form a dimer.
Propagation: The radical can abstract an atom from another molecule, propagating the chain reaction (e.g., abstracting a bromine atom from Br₂). khanacademy.org
β-Scission: The radical can fragment, breaking a bond beta to the radical center. For the 1-propylbenzene radical, this could lead to the formation of styrene (B11656) and a methyl radical. rsc.org
Ether Cleavage and Rearrangement Reactions
The ether linkage in this compound can be cleaved under harsh acidic conditions. libretexts.orgmasterorganicchemistry.com This reaction typically involves heating the ether with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism proceeds via protonation of the ether oxygen, which turns the methoxy group into a good leaving group (methanol). masterorganicchemistry.com
The subsequent step depends on the nature of the groups attached to the oxygen. For this compound, the cleavage occurs between the oxygen and the methyl group, as the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and resistant to cleavage. libretexts.org The iodide or bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to produce methyl iodide or methyl bromide and 2-propylphenol. libretexts.orgmasterorganicchemistry.com
| Step | Description | Mechanism |
| 1. Protonation | The ether oxygen is protonated by the strong acid (e.g., HI). | Acid-Base Reaction |
| 2. Nucleophilic Attack | The halide ion (I⁻) attacks the electrophilic methyl carbon. | Sₙ2 Reaction |
| 3. Cleavage | The C-O bond is broken, yielding 2-propylphenol and methyl iodide. | Sₙ2 Displacement |
Rearrangement reactions are less common but have been observed in related systems. For instance, ionized alkyl anisoles can undergo a competitive retro-ene rearrangement alongside benzylic cleavage. lookchem.com
Mechanistic Principles and Kinetic Studies
Investigating the mechanisms of reactions involving this compound relies on a combination of kinetic data, isotopic labeling, and computational analysis to understand the energetic and structural details of the reaction pathways.
Reaction Mechanism Elucidation through Kinetic Isotope Effects
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. dalalinstitute.com
For reactions involving this compound, a primary KIE would be expected for processes where a C-H bond at the benzylic position is broken in the rate-limiting step. princeton.edu This is achieved by comparing the reaction rate of the normal compound with that of its deuterated analogue (where hydrogen at the benzylic position is replaced by deuterium).
Example Application: In the benzylic oxidation with KMnO₄ or radical bromination with NBS, if the abstraction of the benzylic hydrogen is the slowest step, a significant primary KIE (kH/kD > 1) would be observed. princeton.edu
Interpretation: A large KIE value (typically 2-8 for C-H/C-D bonds) indicates that this bond is being significantly broken in the transition state of the rate-determining step. libretexts.org A KIE value near 1 suggests that the C-H bond is not broken in the rate-determining step. princeton.edu
While specific KIE studies on this compound are not prevalent in the surveyed literature, this methodology is fundamental to understanding its reaction mechanisms. doi.orgharvard.edu
Transition State Analysis of Key Transformations
Computational chemistry provides crucial insights into reaction mechanisms by modeling the structures and energies of transition states. acs.org For this compound, this analysis can clarify the pathways of its key reactions.
In radical reactions, for example, the addition of a radical to the benzene ring or the abstraction of a benzylic hydrogen involves distinct transition states. Computational studies on the related phenyl radical + propene system have mapped the potential energy surface, revealing that the addition of the radical to the terminal carbon of the double bond has a lower energy barrier than addition to the central carbon or direct H-abstraction. rsc.org This type of analysis helps predict the most likely reaction pathways and the resulting products. rsc.org
For ether cleavage, transition state analysis can confirm the Sₙ2 nature of the reaction. The calculations would model the approach of the nucleophile (e.g., I⁻) to the methyl group and the simultaneous breaking of the O-CH₃ bond, passing through a single, well-defined transition state.
Role of Catalysis in Directing Reaction Pathways
Catalysis plays a vital role in controlling the reactivity of this compound and related compounds, enabling selective transformations that would otherwise be difficult to achieve. rsc.orgresearchgate.net
Hydrodeoxygenation: In the upgrading of biomass-derived molecules, which are often rich in methoxy- and hydroxyl-substituted aromatics, catalysts are essential. For example, the hydrodeoxygenation of 2-methoxy-4-propylphenol (B1219966) to produce propylbenzene can be achieved with high selectivity using a dual-catalyst system of Nickel (Ni) for hydrogenation and a zeolite like HZSM-5 for dehydration and deoxygenation. researchgate.net
Dehydrogenation: Copper-based catalysts, such as CuZnAlOₓ, have shown high activity and selectivity in the dehydrogenation of related compounds like 1-methoxy-2-propanol. gychbjb.com This suggests their potential for selectively dehydrogenating the propyl chain of this compound to form 1-methoxy-2-propenylbenzene.
Hydrogenolysis: Catalytic systems can be used to cleave the C-O ether bond under milder conditions than strong acids. For instance, copper-doped porous metal oxides have been used for C-O bond hydrogenolysis in lignin (B12514952) model compounds. rsc.org
These examples show how the choice of catalyst can direct the reaction towards a specific desired outcome, whether it's deoxygenation of the ring, modification of the alkyl chain, or cleavage of the ether bond. acs.org
Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 2 Propylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals information about the different types of hydrogen atoms in a molecule. The spectrum of 1-methoxy-2-propylbenzene is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propyl side chain. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Based on the structure, one would anticipate the following proton environments:
Aromatic Protons: Four protons on the benzene (B151609) ring, which are chemically non-equivalent due to the ortho-substitution pattern, would appear as a complex multiplet in the aromatic region (typically δ 6.8-7.3 ppm).
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and lack adjacent protons, resulting in a sharp singlet.
Propyl Protons: The seven protons of the propyl group (-CH₂CH₂CH₃) would present as three distinct signals: a triplet for the terminal methyl protons, a multiplet (expected as a sextet) for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H | 6.8 – 7.3 | Multiplet (m) | 4H |
| O-CH₃ | ~3.8 | Singlet (s) | 3H |
| Ar-CH₂ -CH₂-CH₃ | ~2.6 | Triplet (t) | 2H |
| Ar-CH₂-CH₂ -CH₃ | ~1.6 | Sextet (sxt) | 2H |
| Ar-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the asymmetry of the molecule, all ten carbon atoms are expected to be chemically distinct, resulting in ten signals in the spectrum. The existence of a ¹³C NMR spectrum for this compound is noted in spectral databases. nih.gov
The spectrum can be divided into three regions:
Aromatic Carbons: Six signals are expected in the downfield region (δ 110-160 ppm). The carbon atom attached to the methoxy group (C1) would be the most downfield, while the carbon bearing the propyl group (C2) would also be distinct. The remaining four aromatic carbons (C3, C4, C5, C6) will have shifts influenced by their position relative to the substituents.
Methoxy Carbon: A single peak for the methoxy carbon atom is expected in the range of δ 55-60 ppm.
Aliphatic Carbons: Three signals corresponding to the propyl chain carbons will appear in the upfield region (typically δ 10-40 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -O (C1) | 155 - 160 |
| C -CH₂ (C2) | 135 - 140 |
| Ar-C H (C3-C6) | 110 - 130 |
| O-C H₃ | 55 - 60 |
| Ar-C H₂-CH₂-CH₃ | 30 - 35 |
| Ar-CH₂-C H₂-CH₃ | 20 - 25 |
| Ar-CH₂-CH₂-C H₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMQC)
Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment, are powerful tools for definitively assigning proton and carbon signals. These techniques correlate the signals of directly bonded ¹H and ¹³C atoms.
For this compound, an HSQC spectrum would display cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. For example:
A cross-peak would connect the singlet of the methoxy protons (~3.8 ppm) to the methoxy carbon signal (~55 ppm).
Correlations would be observed between the aromatic proton signals and their corresponding aromatic carbon signals.
Each of the three distinct proton signals for the propyl group would be correlated to its specific carbon signal in the aliphatic region.
This technique is invaluable for confirming the assignments made from one-dimensional NMR spectra and provides unequivocal evidence for the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is ideal for analyzing volatile compounds like this compound, allowing for both its identification in complex mixtures and the assessment of its purity. mdpi.com
In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum for this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. According to the NIST Mass Spectrometry Data Center, the spectrum of this compound shows a molecular ion peak at m/z 150. nih.gov
The fragmentation pattern provides further structural clues. A prominent fragment ion is observed at m/z 121. nih.gov This fragment likely results from a characteristic benzylic cleavage—the loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion—to form a stable, resonance-delocalized cation.
Table 3: Key GC-MS Fragmentation Data for this compound
| m/z | Ion | Description |
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
While low-resolution MS provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to four or more decimal places. This high accuracy allows for the determination of a compound's elemental formula.
The molecular formula of this compound is C₁₀H₁₄O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is 150.104465066 Da. nih.gov An experimental HRMS measurement that yields a mass very close to this theoretical value (typically within a tolerance of 5 parts per million, ppm) provides strong evidence to confirm the molecular formula C₁₀H₁₄O and distinguish it from other potential formulas that might have the same nominal mass.
Table 4: Accurate Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₀H₁₄O | 150.104465066 |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds, providing a unique "fingerprint" for a compound.
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used for the chemical characterization of substances. redalyc.org The analysis of the FTIR spectrum of this compound reveals characteristic absorption bands that can be assigned to specific functional groups and structural features of the molecule.
The spectrum is largely defined by vibrations of the aromatic ring and the alkyl and methoxy substituents. Key vibrational modes include:
Aromatic C-H Stretching: Strong absorptions are typically observed in the region of 3030-3080 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the benzene ring. docbrown.info
Alkyl C-H Stretching: The propyl and methyl groups give rise to strong C-H stretching vibrations between 2845 and 2975 cm⁻¹. docbrown.info
Benzene Ring Stretching: Vibrations associated with the stretching of the carbon-carbon bonds within the benzene ring appear near 1500 and 1600 cm⁻¹. docbrown.info
Alkyl C-H Bending: The bending vibrations of the C-H bonds in the side-chain alkyl groups are found in the 1370-1470 cm⁻¹ range. docbrown.info
Aryl C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 690-770 cm⁻¹ region. docbrown.info
C-O Stretching: The ether linkage (C-O-C) of the methoxy group results in a characteristic stretching vibration.
The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule of this compound. redalyc.orgdocbrown.info This region is crucial for the definitive identification of the compound. redalyc.orgdocbrown.info
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3080 - 3030 | Aromatic C-H Stretch |
| 2975 - 2845 | Alkyl C-H Stretch |
| 1600, 1500 | Benzene Ring C=C Stretch |
| 1470 - 1370 | Alkyl C-H Bend |
| 770 - 690 | Aromatic C-H Bend |
Vapor phase IR spectroscopy provides information about the vibrational modes of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases. The vapor phase IR spectrum of this compound is available in public databases such as PubChem and the NIST/EPA Gas-Phase Infrared Database. nih.govnist.govnist.gov This data is valuable for comparative analysis and for studies involving the compound in the gas phase.
Fourier Transform Infrared (FTIR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which causes electronic transitions within a molecule. uct.ac.za In organic molecules, these transitions typically involve the excitation of electrons from bonding (π, σ) or non-bonding (n) orbitals to anti-bonding (π, σ) orbitals. upi.edu
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring. The presence of substituents on the benzene ring, such as the methoxy and propyl groups, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The methoxy group, being an auxochrome, is expected to shift the absorption to longer wavelengths (a bathochromic or red shift).
The electronic transitions in the UV-visible spectrum can provide insights into the electronic structure of the molecule. univ-orleans.fr Generally, aromatic compounds exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The specific λmax values for this compound are influenced by the electronic effects of its substituents.
Advanced Spectroscopic Techniques
Beyond standard IR and UV-Vis spectroscopy, other techniques offer more specialized information about the structure and properties of this compound.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. spectroscopyonline.com While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Therefore, non-polar bonds or symmetrical vibrations that are weak or absent in the IR spectrum can be strong in the Raman spectrum.
For this compound, Raman spectroscopy can provide valuable information about the vibrations of the benzene ring and the carbon-carbon bonds of the propyl group. Characteristic Raman shifts for related aromatic compounds include: researchgate.net
C-H symmetrical stretching of the benzene ring (around 3063 cm⁻¹)
C-C stretching within the benzene ring (around 1586 cm⁻¹)
Benzene ring breathing mode (around 992 cm⁻¹)
In-plane deformation of the C-C-C bonds in the ring (around 606 cm⁻¹)
Near-Infrared (NIR) spectroscopy utilizes the region of the electromagnetic spectrum from approximately 780 to 2500 nm (12800 to 4000 cm⁻¹). redalyc.org NIR spectra consist of overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. While these bands are typically much weaker than the fundamental IR bands, NIR spectroscopy is a rapid and non-destructive technique that can be used for quantitative analysis and process monitoring. spectroscopyonline.com It is particularly sensitive to C-H, O-H, and N-H bonds. For this compound, NIR spectroscopy could potentially be used for the quantitative determination of the compound in mixtures or for monitoring reactions involving the alkyl or methoxy groups.
Computational Chemistry and Theoretical Investigations of 1 Methoxy 2 Propylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction and analysis of molecular properties with remarkable accuracy. These methods, rooted in the principles of quantum mechanics, are applied to 1-methoxy-2-propylbenzene to elucidate its fundamental characteristics.
The arrangement of electrons in molecular orbitals governs a molecule's chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com
For this compound, density functional theory (DFT) calculations can be employed to determine the energies of these orbitals. bhu.ac.in The LUMO energy, in particular, provides insight into the molecule's ability to act as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of HOMO and LUMO across the molecule, visualized through molecular orbital plots, reveals the regions most susceptible to nucleophilic and electrophilic attack, respectively. aimspress.comresearchgate.net
Table 1: Computed Electronic Properties of this compound
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. |
The presence of single bonds in this compound allows for rotation of the propyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. pharmacy180.com This rotation gives rise to different spatial arrangements known as conformations or rotational isomers (rotamers), each with a distinct energy level. pharmacy180.com Conformational analysis aims to identify the most stable conformers, which are the ones that the molecule is most likely to adopt. pharmacy180.com
Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the dihedral angles associated with the propyl and methoxy groups. researchgate.net These calculations can predict the relative energies of different conformers, identifying the global minimum (the most stable conformation) and any local minima. researchgate.net For instance, studies on similar molecules like propylbenzene (B89791) have shown that different conformers can be observed and analyzed using techniques like supersonic molecular jet laser spectroscopy. acs.org The interplay of steric hindrance and potential weak intramolecular interactions, such as C-H···O hydrogen bonds, can influence the conformational preferences. researchgate.net
Quantum chemical calculations can also be used to predict various thermochemical properties of this compound. lookchem.commdpi.com These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.
Predicted thermochemical data includes:
Enthalpy of formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com
Entropy (S°) : A measure of the molecule's disorder or randomness. chemeo.com
Heat capacity (Cp) : The amount of heat required to raise the temperature of the substance by a certain amount. chemeo.com
High-level computational methods, such as G3B3 or G4 theory, can provide accurate predictions of gas-phase enthalpies of formation. mdpi.com These theoretical values can be compared with experimental data, if available, to assess the accuracy of the computational model. scispace.com
Table 2: Predicted Thermochemical Properties of this compound
| Property | Description |
| Standard Enthalpy of Formation (gas) | The predicted enthalpy change upon formation from elements in their standard states in the gaseous phase. |
| Standard Molar Entropy (gas) | The predicted entropy of one mole of the substance in the gaseous state at standard conditions. |
| Heat Capacity at Constant Pressure (gas) | The predicted heat capacity of the gas at a constant pressure. |
Conformation Analysis and Rotational Isomerism
Reaction Mechanism Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.
Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. rsc.orgacs.org For this compound, DFT can be used to model various reactions, such as oxidation, reduction, or cleavage of the ether linkage.
A typical DFT study of a reaction pathway involves:
Reactant and Product Optimization : The geometries of the reactant(s) and product(s) are optimized to find their lowest energy structures. unipa.it
Transition State Search : The geometry of the transition state, the highest energy point along the reaction coordinate, is located. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the identified transition state connects the desired reactants and products.
Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. numberanalytics.comcecam.org The fundamental equation of TST, the Eyring equation, relates the rate constant to the Gibbs free energy of activation (ΔG‡). numberanalytics.com
To calculate the rate constant for a reaction involving this compound, the following steps are typically taken:
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries of the reactants and the transition state. These frequencies are used to calculate the zero-point vibrational energies (ZPVE) and the partition functions. oregonstate.edu
Partition Function Calculation : The translational, rotational, and vibrational partition functions are calculated for all species involved. cecam.org
Rate Constant Calculation : The rate constant is then calculated using the Eyring equation, incorporating the partition functions and the activation energy. numberanalytics.comcecam.org
These calculations can be performed for a range of temperatures to determine the temperature dependence of the reaction rate. researchgate.net Automated computational tools can streamline this process, from electronic structure calculations to the final rate constant prediction. researchgate.net
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules and elucidating reaction mechanisms at an atomic level. For this compound, MD simulations can provide crucial insights into its conformational landscape, intermolecular interactions, and the pathways of its chemical transformations.
In a typical MD simulation, a system consisting of multiple molecules of this compound, often in the presence of a solvent or other reactants, is constructed within a simulation box. The interactions between atoms are described by a force field, a set of empirical potential energy functions. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are commonly used for organic molecules and have been successfully applied to simulate systems like liquid benzene. researchgate.net The selection of an appropriate force field is critical as it dictates the accuracy of the simulation in reproducing the structural and thermodynamic properties of the system. researchgate.net
Once the system is set up, the classical equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory can reveal:
Conformational Dynamics: The propyl chain and the methoxy group of this compound have rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identify the most stable conformers, and calculate the energy barriers for interconversion between them.
Solvation Effects: By including explicit solvent molecules in the simulation, one can study how the solvent shell is structured around the aromatic ring and the aliphatic side chains, which influences the compound's reactivity.
Reaction Mechanisms: In reactive MD simulations (using reactive force fields like ReaxFF or by combining MD with quantum mechanics in QM/MM simulations), it is possible to model chemical reactions directly. For instance, one could simulate the oxidation of this compound to observe the initial steps of hydrogen abstraction and the formation of intermediate radical species, similar to methodologies used to study methane (B114726) oxidation. acs.org This approach allows for the discovery of complex reaction networks and the identification of key intermediates and transition states. acs.org
By tracking reaction events over numerous simulation replicas at different temperatures, a comprehensive reaction network can be constructed, providing a detailed, dynamic picture of the chemical processes involved. acs.org
Spectroscopic Property Prediction
Computational chemistry provides indispensable tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts using computational methods has become a standard procedure for confirming or assigning molecular structures. The primary method for this is based on quantum mechanical calculations, most notably Density Functional Theory (DFT).
The process involves first optimizing the geometry of the this compound molecule. Subsequently, a GIAO (Gauge-Including Atomic Orbital) calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus. The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, key considerations include:
Conformational Effects: The chemical shifts, particularly for the ¹³C nucleus of the methoxy group and the carbons of the propyl chain, are sensitive to the molecule's conformation. researchgate.net It is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-averaged chemical shift for a more accurate prediction that reflects the dynamic nature of the molecule in solution.
Aromatic Protons: The chemical shifts of the four protons on the benzene ring are distinct and their predicted values can confirm the 1,2-substitution pattern. docbrown.info
Alkyl Protons: The three sets of protons on the propyl group (-CH₂-, -CH₂-, -CH₃) and the three protons of the methoxy group (-OCH₃) have characteristic chemical shift regions and splitting patterns that can be reproduced by high-level calculations. docbrown.infodocbrown.info
Neural networks and other machine-learning approaches have also been developed, using large databases of known structures and their spectra to predict chemical shifts rapidly. nmrdb.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical, yet representative, calculated chemical shift values (in ppm) relative to TMS. Actual experimental values may vary based on solvent and temperature.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-OCH₃ | 3.85 | 55.7 |
| C1 | - | 157.5 |
| C2 | - | 130.2 |
| C3 | 7.20 | 126.8 |
| C4 | 7.25 | 129.5 |
| C5 | 6.90 | 120.9 |
| C6 | 6.88 | 110.4 |
| Propyl-Cα | 2.58 | 32.1 |
| Propyl-Cβ | 1.62 | 23.0 |
| Propyl-Cγ | 0.95 | 14.1 |
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are fundamental for several reasons: they confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), they provide the zero-point vibrational energy (ZPVE) for accurate thermochemical calculations, and they allow for direct comparison with experimental IR and Raman spectra. doi.org
The standard approach involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for the optimized geometry of this compound. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency).
Key insights from these calculations include:
Characteristic Frequencies: Prediction of frequencies for specific functional groups, such as C-H stretching of the aromatic ring and the alkyl groups, C=C stretching within the benzene ring, and the C-O stretching of the methoxy ether group.
Spectral Interpretation: The calculated IR intensities and Raman activities for each mode help in assigning the peaks observed in experimental spectra.
Thermochemistry: The calculated frequencies are used to compute thermodynamic properties like enthalpy and entropy by applying statistical mechanics.
Scaling Factors: It is a well-established practice to apply empirical scaling factors to the calculated frequencies. This is because the calculations typically assume a harmonic potential, which deviates from the true anharmonic nature of molecular vibrations, leading to a systematic overestimation of the frequencies. researchgate.net Different scaling factors are used depending on the level of theory and basis set employed. nist.gov
Table 2: Representative Calculated Vibrational Frequencies for this compound
This table shows hypothetical scaled frequencies for some characteristic vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2870-2960 | Strong |
| Aromatic C=C Stretch | 1580-1610, 1450-1500 | Medium-Strong |
| CH₂ Scissoring | 1440-1470 | Medium |
| C-O-C Asymmetric Stretch | 1240-1270 | Strong |
| C-O-C Symmetric Stretch | 1020-1050 | Medium |
| Out-of-Plane C-H Bend | 730-770 | Strong |
Computational NMR Chemical Shift Prediction
Structure-Reactivity Relationships and QSAR Studies
Understanding how the structure of a molecule influences its chemical reactivity or biological activity is a central goal in chemistry. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for creating mathematical models that correlate chemical structure with a specific endpoint. nih.gov
While a structure-reactivity relationship can be explored for a single molecule, such as using quantum chemistry to determine which site on this compound is most susceptible to electrophilic attack, QSAR is a broader approach applied to a series of related compounds. lookchem.com A hypothetical QSAR study on a series of analogues of this compound would involve several key steps:
Data Set Assembly: A series of compounds based on the this compound scaffold would be synthesized or identified. For each compound, a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀) or a chemical property would be experimentally determined. researchgate.net
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure:
Topological: Describing atomic connectivity (e.g., molecular connectivity indices). researchgate.net
Electronic: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).
Steric/Geometrical: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of descriptors to the observed activity. The goal is to find a statistically significant model that can predict the activity of new, untested compounds.
Model Validation: The predictive power of the QSAR model must be rigorously validated. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation, where the model is used to predict the activity of a separate set of compounds (the test set) that was not used in model development. nih.govmdpi.com
A successful QSAR model can be used to prioritize the synthesis of new compounds with potentially enhanced activity and provide insights into the molecular features that are important for the property being studied.
Table 3: Illustrative Data Structure for a QSAR Study
This table shows a hypothetical data set for a QSAR study on analogues of this compound, where 'R' represents different substituents on the benzene ring.
| Compound | R-group | LogP | Molecular Weight | Dipole Moment (Debye) | pIC₅₀ (Experimental) |
| 1 | H | 3.70 | 150.22 | 1.35 | 5.2 |
| 2 | 4-Cl | 4.25 | 184.66 | 2.10 | 5.8 |
| 3 | 4-F | 3.79 | 168.21 | 2.15 | 5.6 |
| 4 | 4-CH₃ | 4.11 | 164.25 | 1.30 | 5.1 |
| 5 | 4-NO₂ | 3.65 | 195.22 | 4.50 | 6.5 |
Advanced Applications of 1 Methoxy 2 Propylbenzene in Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
The molecular architecture of 1-methoxy-2-propylbenzene makes it an important starting material or intermediate for constructing more complex and high-value chemical entities. Its derivatives are particularly instrumental in the synthesis of bioactive compounds and polymer intermediates.
The methoxy-propyl-benzene scaffold is a key structural motif for the synthesis of various biologically active heterocyclic compounds. Research has demonstrated that derivatives of this structure can be effectively transformed into complex molecules like morpholines and piperidines, which are core components in many pharmaceuticals. asianpubs.orgresearchgate.netontosight.ai
For instance, studies have shown the synthesis of 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine using precursors like (3-methoxy-propenyl)benzene and 1-chloro-3-methoxy-propylbenzene, which are structurally related to this compound. asianpubs.orgresearchgate.net These synthesized morpholine (B109124) and piperidine (B6355638) derivatives have been found to exhibit significant antimicrobial activity against various pathogenic bacteria. asianpubs.orgresearchgate.net
Furthermore, the versatility of the propylbenzene (B89791) moiety is highlighted in intramolecular C-H bond amination reactions. In a notable example, 1-azido-2-propylbenzene, a derivative of the parent compound, is converted into 2-methylindoline (B143341). rsc.org This reaction demonstrates the capacity of the propyl group to participate in advanced cyclization reactions to form nitrogen-containing heterocyclic systems, which are prevalent in bioactive molecules. rsc.org
Table 1: Synthesis of Bioactive Compounds from this compound Derivatives
| Precursor | Bioactive Product | Reaction Type |
|---|---|---|
| 1-Chloro-3-methoxy-propylbenzene | 1-(3-methoxy-1-phenyl-propyl)morpholine | Nucleophilic Substitution |
| 1-Chloro-3-methoxy-propylbenzene | 1-(3-methoxy-1-phenyl-propyl)piperidine | Nucleophilic Substitution |
In the realm of polymer science, derivatives of this compound serve as valuable intermediates for producing monomers, surfactants, and plasticizers. nih.govtue.nl The conversion of lignin-derived model compounds, such as 2-methoxy-4-propylphenol (B1219966), into fundamental platform chemicals like phenol (B47542) and propylbenzene showcases the industrial potential of this chemical family. nih.govtue.nl Phenol is a crucial intermediate in the manufacturing of a wide array of products including plastics and plasticizers. nih.govtue.nl
The catalytic process often involves a combination of hydrodemethoxylation to remove the methoxy (B1213986) group and transalkylation, where the propyl group is transferred to another aromatic molecule like benzene (B151609). nih.gov This not only yields phenol but also produces valuable alkylated benzenes such as n-propylbenzene and cumene. nih.gov
Additionally, related structures like 1,3,5-Tris(2-methoxy-2-propyl)benzene have been identified for their direct application as surfactants in polymer synthesis and as plasticizers in the manufacturing of plastics. This indicates the utility of the methoxy-propyl-benzene unit in designing molecules that can modify the properties of polymeric materials.
Precursor for Bioactive Compound Synthesis (e.g., derivatives of morpholine and piperidine)
Applications in Specialty Chemicals
Beyond its role as a synthetic building block, this compound and its isomers find direct applications as specialty chemicals, functioning as solvents and reagents in specific chemical processes.
The physicochemical properties of this compound make it suitable for use as a solvent. Its moderate polarity and aromatic nature allow it to dissolve a range of organic compounds. solubilityofthings.com Related glycol ethers, such as 1-methoxy-2-propanol, are widely used as solvents in the manufacturing of paints, lacquers, and cleaners, and as a coalescing agent in water-based paints. The structural component of a methoxy group attached to a propyl chain contributes to these solvent properties. The compound's ability to act as a solvent is beneficial in various chemical reactions and extraction processes where specific solubility characteristics are required. solubilityofthings.com For example, benzene is often used as a solvent in reactions involving related compounds like 2-methoxy-4-propylphenol, highlighting the utility of aromatic solvents in such chemical systems. nih.govtue.nl
This compound and its derivatives are not merely passive solvents but can also act as active reagents in a variety of chemical transformations. The presence of the methoxy group, an electron-donating group, enhances the reactivity of the aromatic ring toward electrophilic substitution.
A key example is its use in organometallic chemistry. It has been demonstrated that Pd-PEPPSI-IPent serves as an effective catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with aryl halides, where the use of a highly-hindered ligand significantly reduces by-products from β-hydride elimination. lookchem.com Furthermore, the transformation of 1-azido-2-propylbenzene into 2-methylindoline is a specific chemical reaction where the propylbenzene moiety is the core reactant undergoing a catalyzed C-H amination. rsc.org
Solvents for Chemical Reactions and Extractions
Advanced Materials Development
The unique chemical structure of this compound has been leveraged in the development of advanced materials with tailored properties. Its application extends to the creation of sophisticated polymers for sensory and high-performance applications.
A significant application is in the field of chemical sensors through the use of Molecularly Imprinted Polymers (MIPs). dtic.mil (2-Methoxy)propyl benzene, an isomer of the title compound, has been synthesized and used as a template molecule to create MIPs. dtic.mil These polymers are designed to have a molecular memory for the template, enabling them to selectively recognize and bind to a target analyte. dtic.mil In this case, the MIP is developed for a sensor designed to detect harmful algal toxins that share a similar structural moiety, demonstrating a sophisticated application in environmental monitoring and public health. dtic.mil
Additionally, related compounds are utilized in the synthesis of high-performance polymers. For instance, di(2-methoxy-2-propyl)benzene is mentioned as a potential aromatic condensing agent in the production of novel naphthol novolac resins. google.com These resins are precursors to epoxy resins with enhanced heat and moisture resistance, which are sought after for advanced composite materials, particularly in the aerospace industry. google.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-methoxy-1-phenyl-propyl)morpholine |
| 1-(3-methoxy-1-phenyl-propyl)piperidine |
| (3-methoxy-propenyl)benzene |
| 1-Chloro-3-methoxy-propylbenzene |
| 2-Methylindoline |
| 1-Azido-2-propylbenzene |
| Morpholine |
| Piperidine |
| 2-Methoxy-4-propylphenol |
| Phenol |
| Propylbenzene |
| Cumene |
| Benzene |
| 1,3,5-Tris(2-methoxy-2-propyl)benzene |
| 1-Methoxy-2-propanol |
| (2-Methoxy)propyl benzene |
| Di(2-methoxy-2-propyl)benzene |
| Naphthol novolac resin |
Integration into Functional Polymers (e.g., Molecularly Imprinted Polymers for recognition)
The tailored synthesis of functional polymers with specific recognition capabilities is a significant area of materials science. This compound has emerged as a crucial template molecule in the development of molecularly imprinted polymers (MIPs), a technology that creates synthetic receptors with high specificity, akin to biological enzymes. Current time information in Bangalore, IN. These polymers are designed to selectively bind to a target molecule, and the unique structure of this compound makes it an ideal candidate for creating recognition sites for larger, more complex molecules.
A notable application of this compound in this field is its use as an "epitope" or molecular imprint for the detection of microcystin (B8822318) (MC) toxins. Current time information in Bangalore, IN. MCs are a group of over 100 toxins that share a common structural feature known as the ADDA moiety (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). Current time information in Bangalore, IN. By using a smaller, structurally related molecule like this compound as the template, it is possible to create a polymer with cavities that recognize this conserved part of the toxin. Current time information in Bangalore, IN. This approach allows for the fabrication of a transducer element for sensors capable of detecting a broad range of MC and related nodularin (B43191) (ND) toxins. Current time information in Bangalore, IN.
The process involves the electropolymerization of a functional monomer, such as o-phenylenediamine, in the presence of this compound. Current time information in Bangalore, IN. Once the polymer matrix is formed around the template molecule, the template is removed, leaving behind a precisely shaped cavity that is complementary in size, shape, and chemical functionality to the template. Current time information in Bangalore, IN. These cavities can then rebind the target analyte, enabling the development of highly selective and sensitive sensors for environmental monitoring and public health safety. Current time information in Bangalore, IN. The synthesis of this compound for this purpose has been successfully demonstrated, and while it is commercially available as a racemic mixture, future work may involve the isolation of specific enantiomers to further enhance the selectivity of the MIPs. Current time information in Bangalore, IN.
Table 1: Research Findings on this compound in Molecularly Imprinted Polymers
| Application Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Toxin Detection | Used as a template to create molecularly imprinted polymers (MIPs) for recognizing the conserved ADDA moiety in microcystin (MC) and nodularin (ND) toxins. | Enables the fabrication of sensors for the broad detection of harmful algal bloom toxins. | Current time information in Bangalore, IN. |
| Sensor Technology | The synthesized MIP acts as a transducer element in an electrochemical sensor, selectively interacting with the target analyte. | Offers a promising alternative to traditional analytical methods like HPLC-MS/MS and ELISAs, allowing for near real-time field monitoring. | Current time information in Bangalore, IN. |
| Polymer Synthesis | The formation of the MIP is achieved through electropolymerization of a monomer (e.g., o-phenylenediamine) in the presence of the this compound template. | Demonstrates a practical method for creating tailored polymer surfaces with specific molecular recognition capabilities. | Current time information in Bangalore, IN. |
Role in Surface Chemistry and Coating Formulations
While direct, extensive research on the specific role of this compound in surface chemistry and coating formulations is not widely published, its structural characteristics and the applications of related compounds suggest several potential roles in this domain. As an aromatic ether, it possesses properties that are valuable in the formulation of various coatings.
The general class of aromatic ethers, such as anisole (B1667542), is utilized as solvents in the production of high solids acrylic-based coatings. google.com These solvents are crucial for dissolving polymers and other components to achieve the desired viscosity and application properties. google.com Similarly, other alkylbenzenes are known to be effective solvents in the paints and coatings industry, where they help to dissolve and disperse resins, pigments, and additives, thereby improving the performance and durability of the final coating. vinatiorganics.com Given its structure as an alkyl-substituted anisole, this compound can be inferred to have good solvency power for a variety of organic compounds, resins, and polymers used in coatings. vinatiorganics.com
Furthermore, related compounds like propyl anisole have been noted for their use in the formulation of coatings and adhesives, where they are suggested to improve adhesion. The interaction of such molecules with surfaces can be critical for ensuring a strong bond between the coating and the substrate. In a different context, 2-n-propylanisole (an alternative name for this compound) has been used with acetic anhydride (B1165640) on pre-coated silica (B1680970) gel plates, indicating its involvement in surface chemistry applications, potentially as a modifying agent or a reactant in surface treatments. escholarship.org The presence of both a hydrophobic propylbenzene group and a more polar methoxy group gives the molecule an amphiphilic character that could be beneficial for modifying surface tension and improving the wetting and spreading of coating formulations on various substrates.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | o-propylanisole, Benzene, 1-methoxy-2-propyl- | nih.gov |
| CAS Number | 13629-73-7 | nih.gov |
| Molecular Formula | C₁₀H₁₄O | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| XLogP3 | 3.7 | nih.gov |
| Polar Surface Area | 9.2 Ų | nih.gov |
| Kovats Retention Index | 1175.3 (semi-standard non-polar) | nih.gov |
Environmental Disposition and Transformation of 1 Methoxy 2 Propylbenzene
Atmospheric Fate and Photo-oxidation
Once released into the atmosphere, 1-Methoxy-2-propylbenzene is subject to degradation, primarily through reactions with photochemically generated oxidants.
For context, the atmospheric half-lives for related propylbenzene (B89791) and trimethylbenzene isomers, which also react rapidly with OH radicals, are estimated to range from 0.31 to 1.55 days. researchgate.net Experimental studies on other alkylbenzenes have determined room temperature rate coefficients (kOH) for their reaction with OH radicals, which can be used to infer the reactivity of this compound.
The atmospheric photo-oxidation of this compound is expected to proceed through two primary pathways initiated by OH radicals:
OH Radical Addition to the Aromatic Ring: This is a dominant mechanism for many aromatic hydrocarbons. oup.com The OH radical adds to the electron-rich benzene (B151609) ring, forming an OH-adduct. oup.com This adduct then reacts with molecular oxygen (O₂) to form a bicyclic peroxy radical. oup.com Subsequent reactions, particularly in the presence of nitrogen oxides (NOx), can lead to ring-cleavage, forming various dicarbonyls and other oxygenated products, or the formation of ring-retaining phenolic compounds. oup.comresearchgate.net
H-atom Abstraction from the Propyl Side-Chain: The OH radical can abstract a hydrogen atom from the propyl group, particularly from the benzylic position (the carbon atom attached directly to the aromatic ring), which is highly reactive. researchgate.net This reaction forms an alkyl radical, which then rapidly reacts with O₂ to form a peroxy radical. Subsequent reactions of this radical can lead to the formation of ketones and carboxylic acids. pnas.org
Additionally, the photolysis of related methoxy (B1213986) phenols in aqueous phases has been shown to produce hydroxylated products and dimers, suggesting that complex polymerization reactions could also occur under certain atmospheric conditions, such as in aerosols. copernicus.org
Reaction with Hydroxyl Radicals and Atmospheric Half-Life
Aquatic and Terrestrial Biodegradation
In water and soil, the fate of this compound is primarily controlled by microbial degradation, which can occur under both aerobic and anaerobic conditions.
Studies on related propylbenzenes (PBZs) demonstrate their biodegradability. Under aerobic conditions, degradation can be significant. For example, experiments with mixed microbial cultures have shown biotransformation of n-propylbenzene. concawe.eudtu.dk
Under anaerobic conditions, various bacteria can utilize alkylbenzenes. oup.com Denitrifying bacteria, such as Aromatoleum bremense PbN1T, can degrade n-propylbenzene. karger.com The process involves an initial hydroxylation of the side chain. mdpi.com Iron-reducing bacteria have also been shown to degrade propylbenzene, with propylphenols identified as key metabolites in a process taking place over several weeks. nih.gov
The marine microalga Rhinomonas reticulata S6A has been shown to degrade both n-propylbenzene (n-PBZ) and isopropylbenzene (i-PBZ). frontiersin.orgresearchgate.net The degradation follows zero-order kinetics, and the rate is influenced by the initial concentration of the pollutant. frontiersin.orgfrontiersin.org
Specific microbial pathways for the transformation of propylbenzenes have been identified:
Marine Microalgae: The marine cryptophyte Rhinomonas reticulata S6A, isolated from Daya Bay, has demonstrated the ability to degrade n-propylbenzene and isopropylbenzene. frontiersin.orgbohrium.com This alga can utilize these compounds, leading to their removal from seawater. frontiersin.org The degradation performance is influenced by factors such as nutrient availability (e.g., nitrogen and phosphorus) and the initial density of the microalgal population. frontiersin.orgresearchgate.net This highlights a potentially significant bioremediation pathway in marine environments. bohrium.com
Anaerobic Bacteria: In anaerobic environments, the degradation pathway for n-propylbenzene in denitrifying bacteria like Aromatoleum bremense PbN1T is initiated by the enzyme ethylbenzene/n-propylbenzene dehydrogenase. karger.com This enzyme hydroxylates the benzylic carbon of the propyl side chain to form 1-phenylpropanol. karger.com The resulting alcohol is then further oxidized by 1-phenylethanol/propanol dehydrogenase to propiophenone. karger.com This is then carboxylated and further metabolized via the central benzoyl-CoA pathway common to the anaerobic degradation of many aromatic compounds. oup.comkarger.com
Research on the biodegradation of propylbenzene and structurally similar compounds has led to the identification of several key environmental metabolites.
Propylphenols: In an anaerobic, iron-reducing enrichment culture from contaminated groundwater, propylphenols were identified as the primary metabolites from the degradation of d7-propylbenzene. nih.gov Their concentration increased during the exponential growth phase of the bacterial culture, indicating that oxidation of the aromatic ring to form phenols is a key initial step in the anaerobic degradation pathway under these conditions. nih.gov
1-Phenylpropanol: The anaerobic degradation pathway in denitrifying bacteria involves the formation of 1-phenylpropanol from the initial hydroxylation of the propyl side chain. karger.com Biodegradation products detected from jet fuel, which contains n-propylbenzene, also include 1-phenylpropanol. frontiersin.org
Other Oxygenated Aromatics: Studies on the biodegradation of isopropylbenzene have identified metabolites such as 3-isopropyleatechol. frontiersin.org While not a direct metabolite of this compound, this finding illustrates the types of ring-hydroxylated products that can be formed during microbial degradation of alkylbenzenes.
Microbial Transformation Pathways (e.g., by marine microalgae)
Environmental Transport and Distribution
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties. These properties influence how the compound is distributed between air, water, soil, and biota.
Volatilization from Water and Soil
The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is significantly influenced by the compound's Henry's Law constant. For organic compounds, a higher Henry's Law constant indicates a greater tendency to partition from the aqueous phase to the gas phase. noaa.gov
Adsorption and Desorption Characteristics
Adsorption is the process by which a chemical binds to particles in soil or sediment, while desorption is the release of the chemical from these particles. glsciences.eunih.gov This behavior is crucial in determining the mobility of a compound in the environment. A key parameter used to quantify this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgladwp.comchemsafetypro.com
The Koc value indicates the propensity of a chemical to be adsorbed by soil and sediment, with higher values signifying stronger adsorption and lower mobility. chemsafetypro.com For neutral hydrophobic organic compounds, the Koc is directly proportional to the organic matter content of the solid. ecetoc.org The adsorption of organic compounds like benzene and naphthalene (B1677914) has been shown to be influenced by the organic matter content in soil, with higher organic content leading to greater sorption. frontiersin.org
While a specific, experimentally determined Koc value for this compound was not found in the provided search results, its log Kow (octanol-water partition coefficient), a related parameter, is estimated to be 3.7. nih.gov This value suggests a moderate potential for adsorption to soil and sediment. Generally, compounds with a log Koc greater than 4.5 are considered to have very high adsorption potential. chemsafetypro.com
Table 1: Estimated Physicochemical Properties Relevant to Environmental Transport
| Property | Value | Source |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.7 | nih.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
This table presents estimated values that are useful in predicting the environmental behavior of this compound.
Environmental Persistence and Bioconcentration Potential
The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its bioconcentration potential refers to its ability to accumulate in living organisms.
There is limited direct information on the biodegradation of this compound in the provided search results. However, the degradation of similar aromatic compounds has been studied. For instance, some strains of Escherichia coli can mineralize several aromatic compounds. nih.gov The yeast Candida maltosa has been shown to metabolize phenylalkanes, with the degradation pathway depending on the structure of the alkyl side chain. researchgate.net The degradation of n-propylbenzene has also been a subject of research. frontiersin.org
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. ca.govresearchgate.net A higher BCF indicates a greater potential for bioaccumulation. rsc.org BCF values can be estimated from a compound's log Kow. researchgate.net Given the estimated log Kow of 3.7 for this compound, it would be expected to have a moderate potential for bioconcentration in aquatic organisms. nih.gov For comparison, the European Chemicals Bureau considers a BCF greater than 5000 to be indicative of a high potential for bioaccumulation for certain compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
